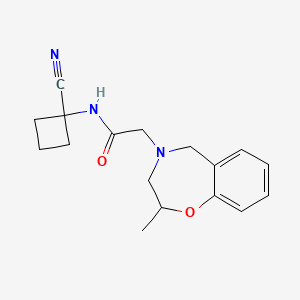![molecular formula C16H17N5O B2946730 1-[2-(1H-imidazol-2-yl)pyridine-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 2094142-43-3](/img/structure/B2946730.png)
1-[2-(1H-imidazol-2-yl)pyridine-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1H-imidazol-2-yl)pyridine-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PIPER, and its molecular formula is C18H19N5O.
Aplicaciones Científicas De Investigación
PIPER has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry. In medicine, PIPER has been shown to have anticancer properties and has been used to develop new cancer therapies. In biology, PIPER has been used as a tool to study protein-protein interactions and has been shown to be a potent inhibitor of protein-protein interactions. In chemistry, PIPER has been used as a ligand in metal-catalyzed reactions and has been shown to be an effective catalyst.
Mecanismo De Acción
The mechanism of action of PIPER is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. PIPER has been shown to bind to the protein surface and disrupt the formation of protein complexes, which are essential for many biological processes. This disruption of protein-protein interactions can lead to the inhibition of various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects
PIPER has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of protein-protein interactions, and the modulation of metal-catalyzed reactions. PIPER has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PIPER is its versatility in various fields of research. PIPER has been shown to be effective in cancer research, protein-protein interaction studies, and metal-catalyzed reactions. Another advantage of PIPER is its low toxicity, which makes it a safe compound to use in laboratory experiments. However, one limitation of PIPER is its cost, as it is a relatively expensive compound to synthesize.
Direcciones Futuras
There are many potential future directions for PIPER research. One direction could be the development of new cancer therapies using PIPER as a lead compound. Another direction could be the study of PIPER's mechanism of action in more detail, which could lead to the discovery of new targets for drug development. Additionally, the use of PIPER as a ligand in metal-catalyzed reactions could be further explored, leading to the development of new synthetic methodologies.
Métodos De Síntesis
The synthesis of PIPER involves the reaction of 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with piperazine to yield PIPER. This synthesis method has been reported in the literature and has been used by many researchers to obtain PIPER for various applications.
Propiedades
IUPAC Name |
[2-(1H-imidazol-2-yl)pyridin-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-2-7-20-8-10-21(11-9-20)16(22)13-3-4-17-14(12-13)15-18-5-6-19-15/h1,3-6,12H,7-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGORLXXWUWGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)C2=CC(=NC=C2)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-imidazol-2-yl)pyridine-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-N'-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea](/img/structure/B2946652.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2946654.png)


![4-butoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2946660.png)
![methyl 5-(((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2946662.png)


![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2946666.png)
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2946667.png)

![6-imino-2-oxo-1-phenyl-5-{[(E)-2-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2946670.png)